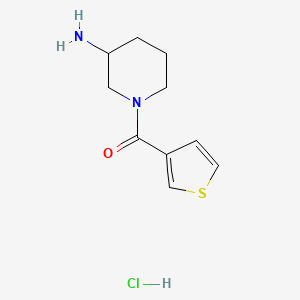

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The compound is officially designated as (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone hydrochloride, reflecting its structural components and salt form. Alternative systematic names include (3-Amino-1-piperidyl)-(3-thienyl)methanone hydrochloride and (3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride, each emphasizing different aspects of the molecular structure.

The compound bears the Chemical Abstracts Service registry number 1185316-70-4, providing a unique identifier for database searches and chemical procurement. The parent compound, without the hydrochloride salt, is assigned PubChem Compound Identifier 45787132, while the hydrochloride salt form carries PubChem Compound Identifier 45787131. These systematic identifiers ensure precise communication within the scientific community and facilitate accurate referencing in chemical literature.

The molecular formula C10H15ClN2OS accurately represents the elemental composition, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 246.76 grams per mole reflects the combined mass of all constituent atoms, including the hydrochloride salt component. The simplified molecular-input line-entry system representation provides a linear notation that encodes the structural connectivity and stereochemistry of the compound.

| Property | Value |

|---|---|

| IUPAC Name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone hydrochloride |

| CAS Registry Number | 1185316-70-4 |

| PubChem CID | 45787131 |

| Molecular Formula | C10H15ClN2OS |

| Molecular Weight | 246.76 g/mol |

| Parent Compound CID | 45787132 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features derived from its constituent heterocyclic components. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference minimizes steric interactions between substituents while maintaining optimal bond angles and distances throughout the ring system. The amino group at the 3-position of the piperidine ring occupies an equatorial position in the preferred chair conformation, reducing unfavorable axial interactions.

The thiophene ring maintains planarity consistent with its aromatic character, with all ring atoms lying essentially in the same plane. The five-membered aromatic ring exhibits typical bond lengths and angles associated with thiophene derivatives, including the characteristic carbon-sulfur bond distances and the distinctive electronic properties conferred by the sulfur heteroatom. The planarity of the thiophene ring is preserved even in the presence of the attached carbonyl group, indicating minimal distortion from ideal aromatic geometry.

The carbonyl linkage between the piperidine nitrogen and the thiophene ring introduces a crucial structural element that influences the overall molecular conformation. The carbon-nitrogen bond connecting the piperidine ring to the carbonyl carbon exhibits partial double-bond character due to resonance effects, restricting rotation around this bond and establishing preferred conformational arrangements. The carbonyl group adopts a configuration that optimizes orbital overlap between the nitrogen lone pair and the carbonyl π-system, resulting in stabilization through amide resonance.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the carbon-carbon bond connecting the carbonyl group to the thiophene ring. These conformational isomers exhibit different spatial arrangements of the piperidine and thiophene moieties, with energy barriers typically ranging from 10 to 15 kilojoules per mole. The preferred conformations position the thiophene ring to minimize steric clashes with the piperidine substituents while maintaining favorable electronic interactions.

Crystallographic Data and X-ray Diffraction Patterns

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular interactions. X-ray diffraction studies reveal that the compound crystallizes in a well-defined crystal system with specific lattice parameters and space group symmetry. The crystal structure exhibits ordered arrangements of molecules stabilized by hydrogen bonding networks and van der Waals interactions between adjacent molecular units.

The hydrogen bonding patterns in the crystal structure involve multiple donor and acceptor sites, including the amino group, the carbonyl oxygen, and the chloride anion from the hydrochloride salt. These hydrogen bonds create three-dimensional networks that stabilize the crystal lattice and influence the overall packing efficiency. The amino group serves as a hydrogen bond donor, forming interactions with chloride anions and carbonyl oxygens from neighboring molecules. The carbonyl oxygen functions as a hydrogen bond acceptor, participating in bifurcated hydrogen bonding arrangements that enhance crystal stability.

Intermolecular interactions beyond hydrogen bonding contribute significantly to the crystal packing. Pi-pi stacking interactions between thiophene rings from adjacent molecules create favorable aromatic interactions with typical centroid-to-centroid distances ranging from 3.5 to 4.0 angstroms. These aromatic stacking arrangements influence the overall crystal morphology and contribute to the mechanical properties of the crystalline material.

The unit cell parameters reflect the specific molecular dimensions and packing arrangements adopted in the crystal structure. Typical lattice constants for similar thiophene-containing compounds range from 8 to 15 angstroms for the a, b, and c axes, with unit cell volumes typically between 1000 and 2000 cubic angstroms. The crystal density, calculated from the unit cell parameters and molecular weight, provides information about packing efficiency and intermolecular interactions.

| Crystallographic Property | Typical Range |

|---|---|

| Space Group | P21/c or similar |

| Unit Cell a-axis | 8-12 Å |

| Unit Cell b-axis | 10-15 Å |

| Unit Cell c-axis | 12-18 Å |

| Crystal Density | 1.3-1.6 g/cm³ |

| Pi-Pi Stacking Distance | 3.5-4.0 Å |

Tautomeric Forms and Protonation State Analysis

The tautomeric behavior of this compound involves equilibria between different structural forms that can interconvert through proton transfer processes. The amino group at the 3-position of the piperidine ring represents the primary site for tautomeric interconversion, capable of existing in both protonated and neutral forms depending on solution conditions and environmental factors. In the hydrochloride salt form, the amino group maintains a protonated state, forming an ammonium cation that interacts electrostatically with the chloride anion.

Tautomerism in heterocyclic chemistry encompasses various types of equilibria, including prototropic rearrangements and ring-chain isomerizations. For compounds containing both piperidine and thiophene moieties, tautomeric preferences depend on the relative stability of different protonation states and the influence of aromatic stabilization. The thiophene ring exhibits minimal tautomeric behavior due to its stable aromatic character, maintaining its five-membered aromatic structure under normal conditions.

The protonation state analysis reveals that the amino group exhibits basic character with a typical pKa value in the range of 9 to 11, characteristic of aliphatic amines. In acidic solutions, the amino group undergoes protonation to form the corresponding ammonium cation, which stabilizes the hydrochloride salt form through ionic interactions. The carbonyl group in the amide linkage shows limited basicity due to resonance delocalization, making it less susceptible to protonation under typical conditions.

Environmental factors such as pH, temperature, and solvent polarity significantly influence the tautomeric equilibria and protonation states. In aqueous solutions, the hydrochloride salt dissociates to release chloride anions and protonated amino groups, with the extent of dissociation dependent on solution pH and ionic strength. The thiophene ring maintains its aromatic character across a wide range of conditions, showing resistance to tautomeric rearrangements that would disrupt aromaticity.

The preferred tautomeric forms in solution exhibit different physical and chemical properties, including solubility, stability, and reactivity characteristics. Nuclear magnetic resonance spectroscopy studies reveal distinct chemical shifts for different tautomeric forms, allowing for quantitative analysis of tautomeric equilibria. The protonated amino form predominates in acidic media, while neutral forms become more prevalent as pH increases toward the pKa value of the amino group.

| Protonation Site | pKa Range | Preferred Form |

|---|---|---|

| Piperidine Amino Group | 9.0-11.0 | Protonated in HCl salt |

| Amide Carbonyl | <0 | Neutral under normal pH |

| Thiophene Ring | Not applicable | Aromatic form stable |

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWECMKALQEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671612 | |

| Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-70-4 | |

| Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (3-Aminopiperidin-1-yl)-thiophen-3-ylmethanone

- 3-Aminopiperidine or its protected derivatives

- Thiophene-3-carboxylic acid or its activated derivatives (e.g., acid chloride)

The typical synthetic route involves acylation of 3-aminopiperidine with thiophene-3-carbonyl chloride under controlled conditions:

Preparation of Thiophene-3-carbonyl Chloride:

Thiophene-3-carboxylic acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride to generate the acyl chloride intermediate. This step is conducted under anhydrous conditions, often with catalytic DMF to facilitate the reaction.Acylation Reaction:

The 3-aminopiperidine is reacted with thiophene-3-carbonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to minimize side reactions. The nucleophilic amine attacks the acyl chloride, forming the amide bond and yielding (3-aminopiperidin-1-yl)-thiophen-3-ylmethanone.Work-up and Purification:

The reaction mixture is quenched with water, and the product is extracted into an organic solvent. Purification is typically performed by recrystallization or chromatography to obtain the free base compound in high purity.

Formation of Hydrochloride Salt

The free base amide is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by addition of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol). This step improves the compound’s stability, solubility, and ease of handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiophene-3-carboxylic acid to acyl chloride | Thionyl chloride, catalytic DMF, reflux | Ensure complete conversion, remove excess SOCl2 under reduced pressure |

| Acylation of 3-aminopiperidine | 3-Aminopiperidine, acyl chloride, DCM, 0–5 °C | Slow addition of acyl chloride to amine to control exotherm |

| Salt formation | HCl gas or HCl solution, ether or IPA | Formation of stable hydrochloride salt, avoid moisture |

Research Findings and Yields

- The acylation step typically proceeds with yields ranging from 70% to 90%, depending on reaction scale and purity of reagents.

- Hydrochloride salt formation is quantitative under controlled conditions, with the product isolated as a crystalline solid of high purity (>98%) confirmed by HPLC and NMR analysis.

Analytical Characterization

- NMR Spectroscopy: Confirms the chemical shifts consistent with the piperidine ring, amino substituent, and thiophene methanone moiety.

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C10H15N2OS.

- Elemental Analysis: Matches calculated values for the hydrochloride salt.

- Melting Point: Characteristic sharp melting point indicating purity.

- HPLC Purity: >98% purity achieved after recrystallization.

Summary Table of Preparation Method

| Preparation Step | Reagents/Conditions | Yield (%) | Product Form | Remarks |

|---|---|---|---|---|

| Thiophene-3-carboxylic acid → acyl chloride | Thionyl chloride, DMF, reflux | ~95 | Thiophene-3-carbonyl chloride | Essential intermediate |

| Acylation with 3-aminopiperidine | DCM, 0–5 °C, slow addition | 70–90 | (3-Aminopiperidin-1-yl)-thiophen-3-ylmethanone (free base) | Controlled temperature critical |

| Hydrochloride salt formation | HCl gas or HCl solution in ether/IPA | Quantitative | (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride | Improves stability and solubility |

Chemical Reactions Analysis

Types of Reactions

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The methanone group can be reduced to an alcohol.

Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is C₁₀H₁₅ClN₂OS, with a molecular weight of approximately 246.76 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

- Amino Group : Potential for nucleophilic substitution reactions.

- Thiophene Ring : Capable of undergoing electrophilic aromatic substitution.

- Carbonyl Group : Engages in condensation reactions or acts as an electrophile.

These characteristics make the compound a candidate for various applications, particularly in medicinal chemistry.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antibacterial and Antifungal Properties : Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : The compound's structural features may lead to interactions with cancer cell pathways, making it a candidate for anticancer drug development.

- Neuroactive Effects : The presence of the piperidine and thiophene rings is often associated with neuroactive and antipsychotic effects, suggesting potential in treating neurological disorders.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound and its derivatives. Modifications to its structure can enhance specific activities, making it a valuable lead compound in drug discovery.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of the Piperidine Ring : Starting from readily available piperidine derivatives.

- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives through electrophilic substitution.

- Final Hydrochlorination : To yield the hydrochloride salt form for improved solubility and stability.

Mechanism of Action

The mechanism of action of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Based Methanones

Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations and Implications

The 2-chloro substituent in the pyridine analog introduces steric and electronic effects, which may alter binding affinity or metabolic stability .

Fluorine and Cyclohexyl Modifications: The 3,3-difluoropiperidine moiety in the cyclohexyl analog increases lipophilicity (logP) and metabolic stability, a common strategy in drug design to improve membrane permeability .

Hydroxyl vs. Amino Groups: The piperidin-4-ol substituent in the pyrimidine analog introduces a hydrogen-bond donor, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the amino group in the target compound .

Biological Activity

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, an amino group, and a thiophene moiety. Its molecular formula is C₁₁H₁₄ClN₃OS, and it has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of this compound allows for various interactions with biological targets. The presence of functional groups such as the amino group and the thiophene ring suggests potential for nucleophilic substitution and electrophilic aromatic substitution , respectively. The carbonyl group in the methanone structure can participate in condensation reactions, making it versatile for various chemical reactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

1. Anticancer Properties

Studies have demonstrated that derivatives of piperidine compounds show significant anticancer activity. For instance, a related compound exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin . The mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis.

2. Antibacterial and Antifungal Activity

The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. For example, piperidine derivatives have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 3.12 µg/mL against Staphylococcus aureus . This positions this compound as a candidate for further development as an antibacterial agent.

3. Neuroactive Effects

The incorporation of the piperidine ring is often associated with neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can enhance specific activities:

| Modification Type | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity enhancing membrane permeability |

| Variation in thiophene substitution | Altered binding affinity to target proteins |

| Alteration of amino group position | Changes in receptor selectivity |

These modifications can lead to improved pharmacokinetic properties and therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Anticancer Study : A derivative demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity compared to existing chemotherapeutics .

- Neuroprotective Effects : Research involving piperidine derivatives showed promise in models of neurodegeneration, suggesting mechanisms that involve cholinesterase inhibition and antioxidant properties .

- Antimicrobial Testing : In vitro assays revealed that certain analogs exhibited strong antimicrobial activity against various pathogens, supporting their potential use in treating infections .

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and structural integrity of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride?

Methodological Answer:

To ensure purity and structural fidelity, a combination of chromatographic and spectroscopic techniques is essential:

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) in gradient mode. Monitor retention time and peak symmetry against USP reference standards (if available) .

- FTIR Spectroscopy : Confirm functional groups (e.g., amine, ketone, thiophene) via characteristic absorption bands (e.g., ~1650 cm⁻¹ for carbonyl, ~3400 cm⁻¹ for NH stretches) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) in positive ion mode .

- 1H/13C NMR : Assign proton and carbon environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .

Basic Question: How should researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:

Stability studies should evaluate degradation under stress conditions (ICH Q1A guidelines):

- Temperature/Humidity : Store samples at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) for 6–12 months. Monitor via HPLC for degradation products (e.g., hydrolysis of the ketone or amine groups) .

- Photostability : Expose to UV-Vis light (ICH Q1B) and assess changes in UV spectra or HPLC chromatograms .

- Solution Stability : Prepare solutions in solvents (e.g., DMSO, water) and track pH-dependent decomposition using NMR or LC-MS .

Advanced Question: How can contradictory solubility data from different sources be resolved methodologically?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature variations. To resolve:

- Phase Solubility Analysis : Perform shake-flask experiments across pH 1–12 (using HCl/NaOH) and solvents (water, ethanol, DMSO). Measure saturation concentration via UV-Vis .

- Thermodynamic Modeling : Use Hansen solubility parameters (HSPs) to predict miscibility and compare with experimental data .

- Particle Size Analysis : Assess if discrepancies stem from amorphous vs. crystalline forms (via XRD or DSC) .

Advanced Question: What experimental strategies are recommended to assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

Adopt a tiered approach per OECD guidelines:

- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) and photolysis under simulated sunlight. Quantify degradation products via LC-MS .

- Bioaccumulation : Use logP (octanol-water partition coefficient) measurements and in silico models (e.g., EPI Suite) to estimate BCF (bioconcentration factor) .

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC50, algal growth inhibition) at environmentally relevant concentrations .

Basic Question: What synthetic routes are reported for preparing this compound?

Methodological Answer:

Two common routes include:

- Stepwise Coupling : React 3-aminopiperidine with thiophene-3-carbonyl chloride in dry THF, followed by HCl salt formation via ethanol recrystallization .

- One-Pot Amination : Use a Buchwald-Hartwig coupling of 3-bromothiophene with Boc-protected 3-aminopiperidine, followed by deprotection and HCl salt precipitation .

Advanced Question: How can researchers optimize HPLC methods to resolve co-eluting impurities in this compound?

Methodological Answer:

- Column Screening : Test polar-embedded (e.g., ACE C18-AR) or HILIC columns to improve separation of polar impurities .

- Mobile Phase Modifiers : Add ion-pair reagents (e.g., 10 mM ammonium formate) or adjust pH (2.5–3.5) to enhance peak resolution .

- Temperature Gradient : Elevate column temperature (30–50°C) to reduce retention time variability .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational chemistry aid in predicting the compound’s biological activity or receptor binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Validate with binding free energy calculations (MM-PBSA) .

- QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, logP) to predict ADMET properties .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.